molecular formula C16H16F3N3 B604931 1A-116 CAS No. 1430208-73-3

1A-116

Cat. No.: B604931
CAS No.: 1430208-73-3
M. Wt: 307.31 g/mol
InChI Key: DVIJFJSZZNOTLP-UHFFFAOYSA-N
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Description

1A-116 is a novel small molecule inhibitor that targets the Ras-related C3 botulinum toxin substrate 1 (RAC1) GTPase. RAC1 is a member of the Rho GTPase family, which plays a crucial role in various cellular processes such as actin cytoskeleton reorganization, cell migration, and proliferation. Overactivation of RAC1 has been implicated in several types of cancer, making it a significant target for cancer therapy .

Mechanism of Action

Target of Action

1A-116, also known as N-(3,5-Dimethylphenyl)-N’-[2-(trifluoromethyl)phenyl]-guanidine, is a potent inhibitor of the protein Rac1 . Rac1 is a member of the Rho GTPase family and plays a crucial role in various cellular processes, including actin cytoskeleton reorganization, endocytosis, vesicular trafficking, cell cycle progression, and cellular migration . Overactivation of Rac1 has been observed in a wide range of tumor types .

Mode of Action

this compound specifically targets the W56 residue of Rac1 . It prevents the activation of Rac1 induced by Epidermal Growth Factor (EGF) and blocks the interaction between Rac1 and its Guanine Exchange Factors (GEFs), such as P-Rex1 . This interference disrupts the protein-protein interactions of Rac1 GTPase, thereby inhibiting its function .

Biochemical Pathways

The inhibition of Rac1 by this compound affects several key processes in the progression of cancer, including invasion and metastasis . By blocking Rac1’s interaction with various GEF activators, this compound disrupts numerous Rac1-regulated cellular processes such as membrane ruffling and lamellipodia formation .

Result of Action

this compound exhibits antiproliferative, anti-invasive, and pro-apoptotic activity in a concentration-dependent manner . It inhibits cell proliferation, migration, and cycle progression . Moreover, this compound has demonstrated high antimetastatic activity in vivo .

Action Environment

The efficacy of this compound is influenced by circadian rhythms . It induces apoptosis and inhibits cell proliferation, migration, and cycle progression in a circadian rhythm-dependent manner . This suggests that the timing of this compound administration could be an important factor in optimizing its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1A-116 was developed using a structure-based drug discovery approach. This method involves virtual library screening and docking studies targeting the tryptophan 56 residue of RAC1 . The synthesis of this compound involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details of the synthetic route are proprietary and not publicly disclosed.

Industrial Production Methods: The industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: 1A-116 primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. It specifically inhibits the interaction between RAC1 and its guanine exchange factors (GEFs), such as T-cell lymphoma invasion and metastasis 1 (TIAM1) .

Common Reagents and Conditions: The inhibition of RAC1 by this compound is achieved under physiological conditions, typically in cell culture or in vivo models. The compound is effective at micromolar concentrations, with specific activity observed at concentrations as low as 4 micromolar .

Major Products Formed: The primary outcome of this compound’s interaction with RAC1 is the inhibition of RAC1-mediated cellular processes, such as cell migration, proliferation, and survival. This leads to reduced tumor growth and metastasis in cancer models .

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)phenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3/c1-10-7-11(2)9-12(8-10)21-15(20)22-14-6-4-3-5-13(14)16(17,18)19/h3-9H,1-2H3,(H3,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIJFJSZZNOTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=NC2=CC=CC=C2C(F)(F)F)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1430208-73-3
Record name 1-(3,5-dimetilfenil)3-(2-(trifluorometil)phenil)guanidina
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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